4-(Hydroxymethyl)-N-methylbenzamide
Overview
Description
4-(Hydroxymethyl)-N-methylbenzamide is an organic compound characterized by a benzamide core with a hydroxymethyl group at the para position and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxymethylbenzoic acid.
Amidation Reaction: The 4-hydroxymethylbenzoic acid is then subjected to an amidation reaction with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(carboxymethyl)-N-methylbenzamide.
Reduction: Formation of 4-(hydroxymethyl)-N-methylbenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-(Hydroxymethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethylbenzamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
N-Methylbenzamide: Lacks the hydroxymethyl group, which may reduce its potential for hydrogen bonding and interaction with biological targets.
4-(Hydroxymethyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group, which may influence its pharmacokinetic properties.
Uniqueness
4-(Hydroxymethyl)-N-methylbenzamide is unique due to the presence of both the hydroxymethyl and N-methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in synthetic applications and its potential as a bioactive compound.
Properties
IUPAC Name |
4-(hydroxymethyl)-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAPJUGRVPQRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603369 | |
Record name | 4-(Hydroxymethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251988-35-9 | |
Record name | 4-(Hydroxymethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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